2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide
Description
This compound features a tricyclic core comprising sulfur (8-thia) and nitrogen (4,6-diaza) atoms, forming a rigid heterocyclic scaffold. The acetamide moiety is linked to a 4-sulfamoylphenyl group, a polar substituent known for improving solubility and bioactivity in sulfonamide-based therapeutics . The sulfamoyl group (-SO₂NH₂) is electron-withdrawing, which may influence electronic distribution and binding affinity in biological targets. Structural characterization of such compounds often employs crystallographic tools like SHELXL, ensuring precise determination of molecular conformations .
Properties
IUPAC Name |
2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S3/c19-16-15-12-3-1-2-4-13(12)28-17(15)23-18(22-16)27-9-14(24)21-10-5-7-11(8-6-10)29(20,25)26/h5-8H,1-4,9H2,(H,21,24)(H2,19,22,23)(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDJCAVECLYMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound exhibits several biological activities which make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in malignant cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which can be crucial for therapeutic applications.
Case Studies
Several studies have investigated the applications of related compounds:
- Antimicrobial Efficacy Study :
- Cancer Cell Line Testing :
- Enzyme Inhibition Profiles :
Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Cyclization | Heat under reflux |
| Step 2 | Sulfonamide Formation | Acidic conditions |
| Step 3 | Purification | Column chromatography |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
- Core Structure: The tricyclic system here is larger (tetradeca-hexaen vs. trideca-tetraen) and includes an 8,8-dioxo-thia group, introducing additional sulfone moieties. This increases electron deficiency compared to the target compound’s amino-thia core.
- Substituents: Aryl Group: 4-chlorophenyl (electron-withdrawing Cl) vs. 4-sulfamoylphenyl (polar -SO₂NH₂). The latter enhances solubility but may reduce membrane permeability.
- Bioactivity Implications : Chlorophenyl derivatives often exhibit antimicrobial or anticancer activity, while sulfamoyl groups are prevalent in diuretics and antibiotics.
Phenoxy Acetamide Derivative: 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide
- Core Structure: Lacks the tricyclic system, instead featuring a phenoxy-acetamide backbone. The absence of a rigid heterocycle reduces conformational constraints.
- Hydroxymethylphenyl: Introduces a polar -CH₂OH group, improving solubility but differing in electronic effects from sulfamoyl.
- Functional Differences: The phenoxy scaffold may target enzymes like cyclooxygenases, whereas tricyclic systems often interact with neurotransmitter receptors or DNA helicases.
Comparative Analysis Table
Research Findings and Implications
- Target Compound : The sulfamoyl group’s polarity aligns with enhanced pharmacokinetics, though its size may limit blood-brain barrier penetration. The tricyclic core’s rigidity could improve selectivity for enzymes like carbonic anhydrase or bacterial dihydropteroate synthase .
- Chlorophenyl Analog : The sulfone and methyl groups may confer resistance to metabolic degradation, extending half-life. However, chloro substituents carry risks of hepatotoxicity in some contexts.
- Phenoxy Derivative: Simpler synthesis and bromine’s reactivity make it a candidate for further functionalization, though lacking the target’s tricyclic specificity.
Biological Activity
The compound 2-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in pharmacology and medicinal chemistry.
Chemical Structure
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of a sulfonamide moiety is particularly significant, as sulfonamides are known for their antibacterial properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Detailed methods can be found in patent literature . The synthesis pathway often starts with simpler precursors that undergo transformations to form the desired tricyclic structure.
Antimicrobial Properties
Studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activities. The sulfonamide group is known to inhibit bacterial folic acid synthesis, which is critical for bacterial growth and replication. Research has demonstrated that derivatives of sulfonamides can be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent investigations into the anticancer potential of related compounds have shown promising results. For instance, compounds containing thiazole and triazole rings have been reported to exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study focusing on structurally similar compounds demonstrated that they could inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
- Cytotoxicity in Cancer Cells : Another investigation reported that a related compound significantly reduced cell viability in breast cancer cell lines by inducing oxidative stress and DNA damage .
The proposed mechanisms for the biological activity of this class of compounds include:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in nucleotide synthesis.
- Induction of Oxidative Stress : The presence of reactive sulfur species can lead to increased oxidative stress in target cells.
- Interference with Cell Cycle Progression : Some studies suggest that these compounds can disrupt normal cell cycle regulation, leading to apoptosis.
Data Tables
| Biological Activity | Test Organisms/Cell Lines | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition at low concentrations |
| Antimicrobial | Escherichia coli | Significant growth reduction |
| Anticancer | Breast cancer cell lines | Reduced cell viability by 50% |
Q & A
Q. What interdisciplinary approaches elucidate the compound’s mechanism of action in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
